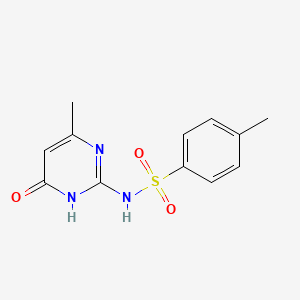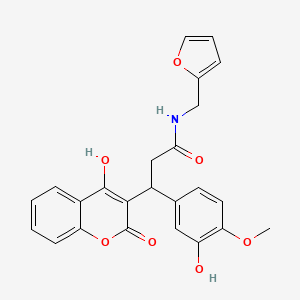![molecular formula C22H20Cl2N2O B14940408 (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940408.png)
(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the imino group: This step involves the reaction of the quinoline derivative with a suitable amine or imine precursor.
Substitution reactions: Introduction of the 3,4-dichlorophenyl group and other substituents can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imino group or the quinoline core.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties and are studied for potential use in treating infections.
Anticancer Agents: Some quinoline compounds have shown promise as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
作用機序
The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. These interactions can lead to inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline derivatives.
Chloroquine: A well-known antimalarial drug that is a quinoline derivative.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific substituents and structural features, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
分子式 |
C22H20Cl2N2O |
|---|---|
分子量 |
399.3 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)imino-6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H20Cl2N2O/c1-5-13-8-15-12(2)11-22(3,4)26-20(15)16(9-13)19(21(26)27)25-14-6-7-17(23)18(24)10-14/h6-11H,5H2,1-4H3 |
InChIキー |
OWHABUCRRJRPGX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC(=C(C=C4)Cl)Cl)C(=O)N3C(C=C2C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14940327.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide](/img/structure/B14940333.png)
![Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940338.png)
![1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)octan-1-one](/img/structure/B14940342.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14940352.png)
![4-amino-1-(3-fluorophenyl)-7-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940354.png)
![N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B14940368.png)
![1-({(6Z)-4-amino-6-[(4-methoxyphenyl)imino]-1,6-dihydro-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide](/img/structure/B14940372.png)


![7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B14940380.png)
![(1E)-1-(1,3-benzodioxol-5-ylimino)-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940386.png)

![3-benzyl-N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B14940395.png)
